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[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

Cat. No.: B13441279
M. Wt: 208.26 g/mol
InChI Key: GBMSQFRCWQLIPD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in a vast array of important compounds, including natural products like vitamins (niacin and pyridoxine) and alkaloids. nih.gov In medicinal chemistry, the pyridine scaffold is exceptionally prevalent, appearing in numerous FDA-approved drugs. beilstein-journals.org Its significance stems from several key characteristics: the nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of a molecule. semanticscholar.org Furthermore, the pyridine ring is relatively stable and can be functionalized at various positions, allowing for the precise tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. nih.gov This versatility makes pyridine derivatives indispensable scaffolds in drug design and discovery. nih.gov

Overview of Aminomethyl Pyridines as Versatile Building Blocks

Aminomethyl pyridines, also known as pyridylmethanamines, are a specific class of pyridine derivatives that feature an aminomethyl group (–CH₂NH₂) attached to the pyridine ring. This functional group combination makes them highly valuable as versatile building blocks in organic synthesis. The primary amine provides a nucleophilic center that can readily participate in a wide range of bond-forming reactions, such as amidation, alkylation, and the formation of imines.

The strategic placement of the aminomethyl group on the pyridine ring allows for the construction of more complex heterocyclic systems. For instance, 2-(aminomethyl)pyridines are key precursors for the synthesis of imidazo[1,5-a]pyridines, a class of compounds with significant biological activities. nih.gov The synthesis of these fused systems often involves the cyclocondensation of the aminomethyl pyridine with various electrophilic partners. nih.gov The reactivity of both the pyridine nitrogen and the exocyclic amine group can be harnessed to create diverse molecular architectures, cementing the role of aminomethyl pyridines as crucial intermediates in the synthesis of novel compounds.

Structural Context of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine within the Pyridylmethanamine Class

This compound is a specific example within the broader pyridylmethanamine family. Its structure is characterized by three key features: a pyridine ring, an aminomethyl group at the 3-position, and an oxane (tetrahydropyran) ring linked to the 2-position via an ether linkage.

The placement of the aminomethyl group at the 3-position is significant. While classical methods for introducing such groups can be challenging due to the electron-deficient nature of the pyridine ring, modern synthetic strategies are enabling access to these structures. digitellinc.com The 2-alkoxy substitution (in this case, the oxan-4-yloxy group) influences the electronic properties of the pyridine ring, potentially modulating its reactivity and the basicity of the ring nitrogen. The presence of the saturated oxane ring adds a three-dimensional character to the molecule, which can be crucial for its binding affinity to biological targets by providing specific steric interactions. This combination of a functionalized pyridine core with a flexible aminomethyl side chain and a bulky, saturated ether component makes this compound a compound with a distinct structural profile, positioning it as a potentially valuable building block for creating complex molecules with tailored properties.

Compound Data

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
This compound1-(2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methanamineC₁₁H₁₆N₂O₂208.26 g/mol 1250850-49-7
PyridineAzine, AzabenzeneC₅H₅N79.10 g/mol 110-86-1
2-(Aminomethyl)pyridinePicolinamine, 2-PicolylamineC₆H₈N₂108.14 g/mol 3731-51-9
OxaneTetrahydropyran (THP)C₅H₁₀O86.13 g/mol 142-68-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B13441279 [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[2-(oxan-4-yloxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H16N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8,12H2

InChI Key

GBMSQFRCWQLIPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)CN

Origin of Product

United States

Synthetic Strategies for 2 Oxan 4 Yloxy Pyridin 3 Yl Methanamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds and converting functional groups to identify key intermediates, known as synthons, and their corresponding synthetic equivalents.

A primary retrosynthetic disconnection of an ether, such as the one present in the target molecule, is the C–O bond. This is a logical approach as ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. amazonaws.com In this case, disconnecting the bond between the pyridine (B92270) ring and the oxane moiety's oxygen atom leads to two key precursors: a 2-halopyridine derivative and oxan-4-ol.

This disconnection suggests a synthetic pathway where a suitably functionalized pyridine, such as 2-chloro-3-formylpyridine, reacts with oxan-4-ol in the presence of a base. The aldehyde group on the pyridine ring is a crucial functional handle for the subsequent introduction of the aminomethyl group.

Another critical disconnection point is the bond between the methylene (B1212753) group and the amine. This C-N bond can be retrosynthetically cleaved, suggesting the formation of the amine through the reduction of an intermediate functional group. A common and effective method for this transformation is the reductive amination of an aldehyde. researchgate.netrsc.orgnih.gov

This strategy points to an aldehyde precursor, specifically 2-(oxan-4-yloxy)pyridine-3-carbaldehyde. This intermediate would then undergo reductive amination, reacting with an ammonia (B1221849) source and a reducing agent to yield the final primary amine product, [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine. nih.gov

Precursor Synthesis and Functionalization

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors. These include a functionalized pyridine-3-carbaldehyde, an oxan-4-ol derivative, and the introduction of a suitable leaving group on the pyridine ring to facilitate the etherification reaction.

A crucial intermediate in the proposed synthetic route is a pyridine-3-carbaldehyde derivative halogenated at the 2-position. 2-Chloro-3-pyridinecarboxaldehyde is a commercially available and suitable starting material for this purpose. sigmaaldrich.com Its synthesis can be achieved through various methods, often involving the oxidation of the corresponding alcohol, 2-chloro-3-pyridinemethanol. chemicalbook.com

Alternatively, formylation of a substituted pyridine can be employed. For instance, the Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring. However, for pyridine derivatives, direct formylation can be challenging and may require specific directing groups or activation of the ring.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
2-Chloro-3-pyridinecarboxaldehyde36404-88-3C6H4ClNO141.56Solid50-54

This table presents key properties of a representative pyridine-3-carbaldehyde derivative. sigmaaldrich.com

Oxan-4-ol, also known as tetrahydro-2H-pyran-4-ol, is the other key precursor required for the etherification step. chemspider.com This cyclic alcohol can be prepared by the reduction of its corresponding ketone, tetrahydro-4H-pyran-4-one. chemsynthesis.com The reduction can be accomplished using various reducing agents, such as sodium borohydride, in a suitable solvent like methanol (B129727) or ethanol (B145695).

The precursor, tetrahydro-4H-pyran-4-one, can be synthesized through methods like the cyclization of 1,5-dihalopentan-3-one or via a Friedel-Crafts acylation reaction involving 3-chloropropionyl chloride and ethylene, followed by hydrolysis and cyclization. google.com

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Tetrahydro-4H-pyran-4-one29943-42-8C5H8O2100.121661.08
Oxan-4-ol2081-44-9C5H10O2102.13--

This table outlines the physical properties of oxan-4-ol and its precursor. chemspider.comchemsynthesis.com

For the Williamson ether synthesis to proceed, a halogen atom, typically chlorine or bromine, is required at the 2-position of the pyridine ring to act as a leaving group. The synthesis of 2-chloropyridine (B119429) derivatives can be achieved through several methods. One common approach is the Sandmeyer reaction, starting from 2-aminopyridine. Another method involves the direct chlorination of pyridine, which often requires high temperatures and can lead to a mixture of products. google.com

Key Reaction Methodologies for Building the this compound Framework

The synthesis of this compound involves the strategic construction of two key features: the ether linkage at the C2 position of the pyridine ring and the methanamine group at the C3 position. The assembly of this framework relies on well-established and versatile reaction methodologies in heterocyclic chemistry. These strategies typically involve a two-stage process: first, the formation of the aryloxy-pyridine core, followed by the elaboration of the C3 substituent into the required aminomethyl group.

Etherification Reactions: Formation of the Pyridine-Oxygen Linkage

The central structural element of the target compound is the ether bond connecting the oxane (tetrahydropyran) ring to the pyridine core. This C-O bond is typically forged using a pyridine precursor that bears a suitable leaving group at the 2-position, which reacts with tetrahydropyran-4-ol. Several methodologies are available for this critical transformation.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing electron-deficient aromatic rings, such as pyridines bearing leaving groups at the 2- or 4-positions. nih.gov The reaction proceeds via the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product.

For the synthesis of the [2-(Oxan-4-yloxy)pyridin-3-yl] framework, a common starting material is a 2-halopyridine, typically 2-chloro- or 2-fluoropyridine-3-carbonitrile. The halogen at the 2-position serves as the leaving group. 2-Fluoropyridines often exhibit higher reactivity than their chloro-analogues in SNAr reactions, potentially allowing for milder reaction conditions. nih.gov The nucleophile is the alkoxide of tetrahydropyran-4-ol, generated in situ by treatment with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack, a characteristic feature of SNAr reactions on heteroaromatic systems. youtube.commorressier.com

SubstrateNucleophile PrecursorBaseSolventTemperatureTypical Yield
2-Chloro-3-cyanopyridine (B134404)Tetrahydropyran-4-olNaHDMF, DMSO80-120 °CModerate to High
2-Fluoro-3-cyanopyridineTetrahydropyran-4-olK₂CO₃, Cs₂CO₃Acetonitrile (B52724), DMF60-100 °CHigh
2-Chloro-3-cyanopyridineTetrahydropyran-4-olt-BuOKTHF, DioxaneRoom Temp to 80 °CModerate to High

Table 1: Representative Conditions for SNAr-based Etherification. This interactive table summarizes typical reaction parameters for the synthesis of 2-(oxan-4-yloxy)pyridine-3-carbonitrile via SNAr.

An alternative to SNAr is the copper-catalyzed Ullmann condensation or related C-O cross-coupling reactions. This methodology is particularly useful when the SNAr reaction is sluggish, for instance, with less reactive aryl halides like 2-bromopyridines. The reaction involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. rsc.org

In a typical procedure for synthesizing the desired framework, 2-bromo-3-cyanopyridine would be treated with tetrahydropyran-4-ol, a copper(I) or copper(II) salt (e.g., CuI, CuCl₂, or Cu₂O), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a high-boiling polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). rsc.orgresearchgate.net The efficiency of these reactions can often be enhanced by the addition of a ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which stabilizes the copper catalyst and facilitates the coupling process. organic-chemistry.org This method offers a broad substrate scope and functional group tolerance.

Aryl HalideAlcoholCopper SourceLigand (Optional)BaseSolventTemperature
2-Bromo-3-cyanopyridineTetrahydropyran-4-olCuI1,10-PhenanthrolineK₂CO₃Toluene, Dioxane110-140 °C
2-Iodo-3-cyanopyridineTetrahydropyran-4-olCu₂ON,N-DimethylglycineCs₂CO₃DMF100-130 °C
2-Bromo-3-cyanopyridineTetrahydropyran-4-olCuCl₂NoneK₂CO₃NMP120-150 °C

Table 2: Typical Parameters for Copper-Catalyzed C-O Coupling. This interactive table outlines common conditions for the Ullmann-type synthesis of the 2-(oxan-4-yloxy)pyridine (B1653654) intermediate.

While often requiring more forcing conditions, catalyst-free etherification provides a pathway that avoids transition metal contamination in the final product. These methods are essentially high-temperature, base-mediated SNAr reactions. The Williamson ether synthesis, which involves an alkoxide and an alkyl halide, is a classic catalyst-free method, though its direct application to aryl halides requires conditions that promote SNAr. masterorganicchemistry.com

In this context, a mixture of 2-chloro-3-cyanopyridine and tetrahydropyran-4-ol can be heated at elevated temperatures in the presence of a strong base, such as powdered potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a polar aprotic solvent like DMSO. The absence of a metal catalyst can be advantageous in terms of cost and product purity. However, these conditions may not be suitable for substrates with sensitive functional groups due to the high temperatures and strong basicity required. Some modern approaches also explore transition-metal-free protocols that may use non-metallic promoters or operate under specific "on water" or solvent-free conditions, although these are less common for this specific transformation. jiaolei.grouprsc.org

Formation of the Methanamine Moiety

Once the 2-(oxan-4-yloxy)pyridine-3-carbonitrile intermediate is secured, the final step is the conversion of the nitrile group (-C≡N) at the C3 position into a methanamine (aminomethyl) group (-CH₂NH₂).

Catalytic hydrogenation is the most common and efficient method for the reduction of nitriles to primary amines. This process involves treating the nitrile substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

The reaction is typically carried out by dissolving 2-(oxan-4-yloxy)pyridine-3-carbonitrile in a suitable solvent and exposing it to hydrogen gas under pressure. A variety of heterogeneous catalysts are effective for this transformation, with Raney Nickel (Ra-Ni) being a widely used and cost-effective choice. Other common catalysts include palladium on carbon (Pd/C) and rhodium-based catalysts like rhodium oxide (Rh₂O₃). researchgate.net To suppress the formation of secondary amine byproducts, the hydrogenation is often performed in a solution of ammonia in an alcohol like methanol or ethanol. The ammonia competes for reaction with the intermediate imine, thereby favoring the formation of the primary amine.

SubstrateCatalystSolventH₂ PressureTemperatureTypical Outcome
2-(Oxan-4-yloxy)pyridine-3-carbonitrileRaney NickelMethanolic Ammonia50-100 psi25-60 °CHigh Yield
2-(Oxan-4-yloxy)pyridine-3-carbonitrile10% Pd/CEthanolic Ammonia50-500 psi25-80 °CHigh Yield
2-(Oxan-4-yloxy)pyridine-3-carbonitrileRh₂O₃Tetrahydrofuran/Ammonia50-100 psi25-50 °CHigh Yield, Mild Conditions

Table 3: Common Conditions for Catalytic Hydrogenation of the Nitrile Precursor. This interactive table details typical parameters for the reduction of 2-(oxan-4-yloxy)pyridine-3-carbonitrile to the target amine.

Reduction of Nitrile Precursors to Amines via Hydrogenation
Catalyst Systems for Selective Reduction (e.g., Raney Nickel)

The catalytic hydrogenation of the nitrile precursor, 2-(oxan-4-yloxy)pyridine-3-carbonitrile, represents a direct and atom-economical route to this compound. The choice of catalyst is paramount to achieving high yield and selectivity.

Raney Nickel: This sponge-like, porous catalyst, primarily composed of nickel derived from a nickel-aluminium alloy, is one of the most important catalysts for nitrile reduction. mdpi.com Its high surface area and catalytic activity make it effective for the hydrogenation of nitriles to primary amines. mdpi.comsemanticscholar.org The reduction process involves the adsorption of the nitrile group onto the nickel surface, followed by sequential addition of hydrogen atoms.

However, a significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amines as byproducts. semanticscholar.org This occurs when the initially formed primary amine reacts with the intermediate imine, which is generated during the reduction process.

Other catalyst systems can also be employed for this transformation:

Precious Metal Catalysts: Catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on carbon (e.g., Pd/C) are also effective. They often require milder reaction conditions than Raney Nickel but can be more expensive.

Cobalt Catalysts: Raney Cobalt is another option, sometimes offering different selectivity compared to Raney Nickel.

Boride Catalysts: Supported nickel boride nanoclusters have been developed as active and more stable alternatives to traditional Raney Ni, which can be pyrophoric. mdpi.com

The general reaction is as follows:

2-(oxan-4-yloxy)pyridine-3-carbonitrile + 2 H₂ --(Catalyst)--> this compound

Optimization of Reaction Conditions for Amination Selectivity

To maximize the yield of the desired primary amine and suppress the formation of byproducts, careful optimization of reaction conditions is essential. researchgate.net Key parameters include the choice of solvent, temperature, hydrogen pressure, and the use of additives.

Key Optimization Parameters for Selective Nitrile Reduction:

ParameterEffect on SelectivityTypical ConditionsRationale
Solvent HighEthanolic Ammonia, Methanol, THFThe presence of a solvent like ammonia or an alcohol can help to stabilize the primary amine and shift the equilibrium away from imine formation with the product amine. google.com
Additives HighAmmonia (NH₃), Sodium/Potassium Hydroxide (NaOH/KOH), Potassium Carbonate (K₂CO₃)Ammonia is widely used to suppress secondary amine formation by competing with the product amine for reaction with the intermediate imine. google.com Basic additives can also enhance the selectivity for the primary amine. google.com
Temperature Medium25-100 °CLower temperatures generally favor the formation of the primary amine, as higher temperatures can promote side reactions.
Hydrogen Pressure Medium10-50 barHigher hydrogen pressure typically increases the reaction rate but must be balanced to control selectivity and for safety considerations. google.com

For instance, conducting the hydrogenation of a nitrile over Raney Nickel in a solution of ethanolic ammonia is a classic approach to maximize the primary amine yield. google.com The large excess of ammonia effectively outcompetes the newly formed this compound in reacting with the intermediate imine, thus preventing the formation of the secondary amine.

Reductive Amination of Aldehyde Precursors

Reductive amination is a versatile and widely used method for forming amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, 2-(oxan-4-yloxy)pyridine-3-carbaldehyde, with an amine source, followed by the reduction of the resulting imine intermediate. masterorganicchemistry.comacsgcipr.org It is considered a green chemistry method due to its high atom economy and potential for one-pot procedures. wikipedia.orgunimi.it

Amine Sources and Reducing Agents

To synthesize the primary amine this compound, the required amine source is ammonia (NH₃). chemistrysteps.com Ammonia can be used in various forms, such as aqueous ammonia, ammonium (B1175870) acetate, or ammonium chloride. chemistrysteps.com

The selection of the reducing agent is crucial for the success of the reaction. The ideal reagent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com

Comparison of Common Reducing Agents for Reductive Amination:

Reducing AgentChemical FormulaTypical Solvent(s)Key Characteristics
Sodium Borohydride NaBH₄Methanol, EthanolCan reduce aldehydes and ketones; typically added after imine formation is complete to avoid reducing the starting aldehyde. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CNMethanol, AcetonitrileWeaker reducing agent than NaBH₄; stable in mildly acidic conditions and selectively reduces imines in the presence of carbonyls, making it ideal for one-pot reactions. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), THFMild and selective reagent, particularly effective for reductive aminations. masterorganicchemistry.comcommonorganicchemistry.com It is sensitive to water and not typically used with protic solvents like methanol. commonorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst (Pd/C, PtO₂, Raney Ni)Methanol, EthanolA clean method where the only byproduct is water. The catalyst, pressure, and temperature must be carefully controlled. acsgcipr.org
One-Pot and Multi-Step Reductive Amination Strategies

Reductive amination can be performed using either a one-pot (direct) or a multi-step (indirect) approach.

One-Pot (Direct) Reductive Amination: In this streamlined strategy, the aldehyde, ammonia, and a selective reducing agent (like NaBH₃CN) are all combined in a single reaction vessel. wikipedia.orgunimi.itjocpr.com The imine is formed and reduced in situ. This approach is highly efficient as it eliminates the need to isolate and purify the often-unstable imine intermediate, saving time and resources. unimi.it

Multi-Step (Indirect) Reductive Amination: This method involves two distinct steps. First, the aldehyde and ammonia are reacted under dehydrating conditions to form the imine intermediate. After the imine is formed (and sometimes isolated), a reducing agent (like NaBH₄) is added in a separate step to carry out the reduction. masterorganicchemistry.com While less efficient than a one-pot process, this strategy allows for more precise control over each stage of the reaction and can be beneficial if the starting aldehyde is sensitive to the conditions of a one-pot reaction.

Alternative Amine Introduction Methods (e.g., Gabriel, Delepine)

When direct reduction or reductive amination methods are not suitable, classical named reactions provide robust alternatives for synthesizing primary amines from alkyl halide precursors, such as 3-(halomethyl)-2-(oxan-4-yloxy)pyridine. These methods are particularly valuable for preventing the over-alkylation that plagues direct alkylation with ammonia. chemistrysteps.comjove.com

Gabriel Synthesis: The Gabriel synthesis is a reliable method for transforming primary alkyl halides into primary amines. byjus.com The process involves two main steps:

Alkylation: The halide precursor reacts with potassium phthalimide (B116566). The phthalimide anion acts as a protected form of ammonia, serving as a nucleophile in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. chemistrysteps.comjove.com Because the nitrogen in phthalimide is non-nucleophilic after the initial alkylation, this method cleanly prevents over-alkylation. jove.commasterorganicchemistry.com

Deprotection: The N-alkylphthalimide is then cleaved to release the free primary amine. This is most commonly achieved by reacting the intermediate with hydrazine (B178648) (H₂N-NH₂) in a process called hydrazinolysis. masterorganicchemistry.com Alternatively, acidic or basic hydrolysis can be used, though conditions can be harsh. byjus.com

Delepine Reaction: The Delepine reaction offers another pathway to primary amines from active alkyl halides. wikipedia.orgorganic-chemistry.org This method uses hexamethylenetetramine (also known as hexamine or urotropine) as the amine source. sciencemadness.orgscribd.commdma.ch

Salt Formation: The alkyl halide reacts with hexamethylenetetramine in a solvent like chloroform (B151607) or ethanol to form a stable quaternary ammonium salt. organic-chemistry.orgsciencemadness.org

Hydrolysis: The resulting salt is then hydrolyzed, typically by refluxing in ethanolic hydrochloric acid. wikipedia.orgsciencemadness.org This step cleaves the salt to yield the primary amine hydrochloride, along with byproducts such as formaldehyde (B43269) and ammonium chloride. sciencemadness.org

Advanced Catalytic Systems in Pyridine Functionalization

The functionalization of the pyridine ring is a central theme in modern organic synthesis due to the prevalence of this heterocycle in pharmaceuticals and materials. nih.gov Advanced catalytic systems have emerged that allow for the direct and site-selective introduction of functional groups, which could be applied to synthesize precursors for this compound.

Direct C-H functionalization has become a powerful tool, offering more efficient synthetic routes compared to traditional methods that require pre-functionalized starting materials. nih.gov

Key Advanced Catalytic Strategies:

Transition Metal-Catalyzed C-H Functionalization: Catalysts based on metals such as palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru) can activate specific C-H bonds on the pyridine ring, allowing for the introduction of various functional groups. nih.govacs.org For instance, Ir-catalyzed borylation can introduce a boryl group at the C3 position, which can then be converted to other functionalities. nih.gov

Photoredox Catalysis: Visible-light-driven photoredox catalysis provides a mild, transition-metal-free approach to pyridine functionalization. acs.org By using an organic photocatalyst, it's possible to generate radicals that can react selectively with the pyridine core to install groups like carbamoyl (B1232498) or phosphinoyl moieties. acs.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), is gaining traction. numberanalytics.com These systems offer advantages in terms of catalyst recyclability and ease of product separation, contributing to more sustainable and efficient synthetic processes for pyridine derivatives. numberanalytics.com

These advanced methods represent the cutting edge of pyridine chemistry and offer potential future pathways for the streamlined synthesis of complex molecules like this compound and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov For the synthesis of molecules like this compound, reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant. wikipedia.orgsnnu.edu.cnlibretexts.org

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction could be employed to introduce the methanamine group or a precursor to it. For instance, a 3-halopyridine derivative could be coupled with a suitable amine equivalent. The efficiency of this reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the catalytic cycle. youtube.com A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which could be relevant for synthesizing precursors. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. libretexts.org In the context of synthesizing the target molecule, this reaction could be used to introduce the aminomethyl group at the 3-position of the pyridine ring. This would typically involve the coupling of a 3-halopyridine with an organoboron reagent containing the aminomethyl moiety. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net Recent advancements have even led to an "aminative Suzuki-Miyaura coupling," which forms a C-N-C linkage, further expanding the utility of this reaction class. snnu.edu.cnnih.gov

Reaction TypeDescriptionApplication in Synthesis
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.orgIntroduction of the methanamine group or a precursor at the 3-position of the pyridine ring.
Suzuki-Miyaura CouplingPalladium-catalyzed C-C bond formation between an organoboron compound and a halide. libretexts.orgIntroduction of the aminomethyl group at the 3-position of the pyridine ring.

Copper-Catalyzed C-N and C-O Cross-Coupling Methods

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. gatech.edu These reactions are particularly useful for constructing the ether linkage between the pyridine and oxane rings. Copper catalysis can be advantageous due to the lower cost and toxicity of copper compared to palladium. gatech.edu

An efficient copper-catalyzed strategy has been described for the synthesis of α-ketoamides via cross-coupling of methyl ketones and pyridin-2-amines, which could be adapted for related transformations. researchgate.net Furthermore, copper-catalyzed C-N bond cleavage of aromatic methylamines has been developed to construct pyridine derivatives. nih.gov

The success of copper-catalyzed cross-coupling reactions often depends on the design of the ligand coordinated to the copper center. acs.orgresearchgate.net Pyridine-based polydentate ligands have been shown to be effective in promoting C-N bond formation under mild conditions. nih.gov Functionalized pyridine pyrazole (B372694) ligands are also used in the design of metal complexes with tunable properties. researchgate.net The ligand can influence the solubility, stability, and reactivity of the copper catalyst, ultimately affecting the yield and selectivity of the reaction. Research in this area focuses on developing ligands that are robust, easily synthesized, and can promote the desired transformation with high efficiency. tcu.edu

Both homogeneous and heterogeneous copper catalysts have been developed for cross-coupling reactions. encyclopedia.pub Homogeneous catalysts, where the catalyst is in the same phase as the reactants, often exhibit high activity and selectivity. chinesechemsoc.org However, separating the catalyst from the product can be challenging. gatech.edu

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recycling. chinesechemsoc.orgrsc.org Copper nanoparticles and copper supported on materials like MCM-41 are examples of heterogeneous catalysts that have been used for C-C, C-N, and C-O bond formations. rsc.orgscispace.com A key challenge in heterogeneous catalysis is preventing the leaching of the metal into the reaction mixture, which can lead to a loss of activity and product contamination. gatech.edu The choice between a homogeneous and heterogeneous system depends on factors such as the desired scale of the reaction, cost considerations, and the importance of catalyst recycling. researchgate.net

Catalyst TypeAdvantagesDisadvantages
HomogeneousHigh activity and selectivity, well-defined active sites. chinesechemsoc.orgDifficult to separate from the product, potential for metal contamination. gatech.edu
HeterogeneousEasy separation and recycling, suitable for continuous flow processes. chinesechemsoc.orgrsc.orgPotential for metal leaching, lower activity compared to homogeneous counterparts. gatech.edu

Photochemical and Electrochemical Approaches to Pyridine Functionalization

In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives for the functionalization of pyridine rings. nih.govresearchgate.net These approaches often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional methods. iciq.org

Photochemical methods utilize light to promote chemical reactions. researchgate.net For pyridine functionalization, this can involve the generation of pyridinyl radicals, which can then react with other radical species. nih.gov This strategy allows for the formation of new C-C bonds with distinct positional selectivity. iciq.orgunibo.it

Electrochemical synthesis uses an electric current to drive chemical transformations. rsc.org This approach avoids the need for chemical oxidants or reductants, making it an environmentally friendly option. researchgate.net Electrochemical methods have been successfully applied to the synthesis of various functionalized pyridines. acs.org

Stereoselective Synthesis Approaches

While "this compound" itself is not chiral, stereoselective synthesis would be crucial if chiral precursors were used, for instance, if the oxane ring were substituted in a way that creates stereocenters. The principles of stereoselective synthesis would then be applied to control the three-dimensional arrangement of atoms in the molecule. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. For example, the synthesis of oxetane (B1205548) derivatives, which are structurally related to oxanes, often employs stereocontrolled methods. acs.org Stereoselective synthesis is a cornerstone of modern drug discovery and development, as different stereoisomers of a molecule can have vastly different biological activities. researchgate.netnih.gov

Scalable Synthesis Protocols and Process Intensification

The transition from a laboratory-scale synthesis to a large-scale industrial process requires the development of scalable and efficient protocols. This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. vcu.edu Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key aspect of modern pharmaceutical manufacturing. vcu.edu

For the synthesis of pyridine derivatives, this can involve the use of flow reactors, which allow for continuous production and better control over reaction parameters. vcu.edu Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also important considerations. nih.gov The development of robust and scalable synthetic routes is essential for the commercial viability of any new chemical entity. vcu.edu

Reaction Mechanisms and Kinetics in 2 Oxan 4 Yloxy Pyridin 3 Yl Methanamine Synthesis

Mechanistic Pathways of C-N Bond Formation in Pyridine (B92270) Systems

The introduction of an aminomethyl group onto a pyridine ring, particularly at the C-3 position, can be achieved through several mechanistic routes. Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, but direct C-H amination at the C-3 position is challenging and often requires specialized methods.

Plausible synthetic strategies often involve the modification of a precursor functional group already at the C-3 position. For instance, the reduction of a 3-cyanopyridine (B1664610) or the reductive amination of a pyridine-3-carbaldehyde are common pathways.

Another advanced approach involves the C-3 selective functionalization of pyridinium (B92312) salts. For example, a method for synthesizing 3-(aminomethyl)pyridine (B1677787) has been developed involving a one-pot reaction of a 1-amidopyridin-1-ium salt. rsc.orgconsensus.app This process features a Mannich-type carbon-carbon bond formation on an in situ generated dihydropyridine (B1217469) intermediate, followed by the reductive cleavage of a nitrogen-nitrogen bond to yield the final aminomethyl group. rsc.org

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for C-N bond formation. libretexts.orgwikipedia.orgorganic-chemistry.org While typically used for direct N-arylation, variations can be adapted to introduce an aminomethyl precursor. The general mechanism for such reactions involves a catalytic cycle of oxidative addition, ligand substitution, and reductive elimination. libretexts.orgwikipedia.org

Mechanistic Insights into C-O Etherification Reactions

The formation of the 2-(oxan-4-yloxy) ether linkage on the pyridine ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comyoutube.comwikipedia.org Pyridine is particularly activated for nucleophilic attack at the C-2 and C-4 positions because the electronegative nitrogen atom can stabilize the negative charge of the intermediate. quora.comstackexchange.comechemi.com

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile, in this case, the alkoxide generated from oxan-4-ol, attacks the electron-deficient C-2 carbon of a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine). This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The negative charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com

Leaving Group Departure: Aromatization of the ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻ or Br⁻), yielding the final ether product. youtube.com The initial nucleophilic attack is typically the rate-determining step of the process. stackexchange.comechemi.com

While the SNAr pathway is common, copper-catalyzed Ullmann condensation reactions also provide a classic and effective method for forming aryl-oxygen bonds. wikipedia.orgmdpi.comscribd.com Modern variations of the Ullmann reaction use soluble copper catalysts, often with specific ligands, and proceed at lower temperatures than traditional methods. wikipedia.orgmdpi.com The mechanism involves a copper(I) alkoxide intermediate that reacts with the aryl halide. wikipedia.org

Catalytic Cycle Analysis for Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, is fundamental to modern organic synthesis and is highly relevant for constructing the C-N or C-O bonds in molecules like [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine. libretexts.org The catalytic cycle for a typical cross-coupling reaction, such as a Buchwald-Hartwig amination or a palladium-catalyzed etherification, consists of three primary steps. libretexts.orgnih.gov

Oxidative Addition is the initial step where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond (Ar-X) of the pyridine substrate. uvic.cachemrxiv.orgresearchgate.net This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number. acs.orgacs.org The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-Br > Ar-Cl. uvic.ca The active catalyst is often a coordinatively unsaturated, 12- or 14-electron species, such as PdL or PdL₂, where L is a phosphine (B1218219) ligand. chemrxiv.orgresearchgate.net

Reductive Elimination is the final, product-forming step of the cycle. nih.govberkeley.edu In this stage, the two groups to be coupled—the aryl group from the pyridine ring and the amido or alkoxide group—are eliminated from the higher-valent metal center (e.g., Pd(II)). nih.gov This forms the desired C-N or C-O bond and regenerates the low-valent catalyst (e.g., Pd(0)), allowing the cycle to continue. libretexts.org For reductive elimination to occur, the two ligands must typically be in a cis orientation to each other in the metal's coordination sphere. The rate of this step can be influenced by the electronic properties of both the ancillary ligands and the coupling partners. berkeley.eduacs.orgchemrxiv.org

Following oxidative addition, the nucleophilic partner (the amine or alcohol) must be incorporated into the metal's coordination sphere. This occurs through ligand exchange , where the amine or alkoxide displaces a ligand (such as the halide) on the metal complex. solubilityofthings.compearson.comacs.orgnih.gov This step is often facilitated by a base, which deprotonates the nucleophile to increase its reactivity.

In some cross-coupling variants (like Suzuki or Stille reactions), the nucleophilic partner is delivered from another organometallic reagent. This process is called transmetalation . nih.govnih.govacs.org Here, the organic group is transferred from one metal (e.g., boron or tin) to the palladium catalyst. libretexts.orgillinois.edu Although not always directly applicable to simple amination or etherification, the principles of transferring an organic fragment to the catalytic center are fundamental in cross-coupling chemistry. The rate and efficiency of these steps are highly dependent on the nature of the ligands, solvent, and any additives present. solubilityofthings.comnih.gov

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound is not publicly available, the principles can be understood by examining related systems. Kinetic studies are crucial for elucidating reaction mechanisms and identifying the rate-determining step.

For the SNAr etherification, kinetic studies on various bromopyridines have been performed. acs.org In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, leading to a second-order rate law: Rate = k[Aryl Halide][Nucleophile]. nih.gov However, the identity of the leaving group and the nature of the nucleophile can sometimes alter the rate-determining step. lookchem.com For instance, in some cases, the departure of the leaving group from the Meisenheimer intermediate can become rate-limiting. lookchem.com

For a hypothetical SNAr synthesis of an intermediate, 2-(oxan-4-yloxy)-3-cyanopyridine, from 2-chloro-3-cyanopyridine (B134404) and the potassium salt of oxan-4-ol, one could determine the reaction order as follows:

Table 1: Hypothetical Kinetic Data for SNAr Etherification (Illustrative Example) This table presents hypothetical data for illustrative purposes to demonstrate the method of initial rates.

Experiment[2-chloro-3-cyanopyridine] (M)[Potassium oxan-4-olate] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.204.0 x 10⁻⁵

From this illustrative data:

  • Comparing experiments 1 and 2, doubling the concentration of 2-chloro-3-cyanopyridine while keeping the nucleophile constant doubles the initial rate (4.0x10⁻⁵ / 2.0x10⁻⁵ = 2). This indicates the reaction is first order with respect to the pyridine substrate.
  • Comparing experiments 1 and 3, doubling the concentration of the potassium oxan-4-olate while keeping the pyridine substrate constant also doubles the initial rate (4.0x10⁻⁵ / 2.0x10⁻⁵ = 2). This indicates the reaction is also first order with respect to the nucleophile.
  • Activation Energy Calculations in the Synthesis of this compound

    Theoretical Framework and Analogous Systems

    A comprehensive understanding of the reaction kinetics and mechanism for the synthesis of this compound necessitates the calculation of the activation energy (Ea). This fundamental kinetic parameter dictates the temperature sensitivity of the reaction rate and provides insight into the energy barrier that must be overcome for the transformation to occur. Due to a lack of specific experimental kinetic data for the synthesis of this particular compound in publicly available literature, this section will focus on the theoretical approaches and analogous systems to estimate and understand the activation energy.

    The synthesis of this compound can be conceptually approached through the reductive amination of a precursor aldehyde, 2-(oxan-4-yloxy)pyridine-3-carbaldehyde, with a suitable ammonia (B1221849) source. This common amine synthesis method involves two main stages: the formation of an imine intermediate and its subsequent reduction. harvard.eduyoutube.com Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model such reaction pathways and calculate the associated energy profiles, including transition states and activation energies. unjani.ac.idscispace.com

    Computational Modeling Approach

    DFT calculations can be employed to model the plausible reaction mechanism for the synthesis of this compound. nih.gov By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The activation energy is then determined as the difference in energy between the transition state and the reactants.

    For a multi-step reaction like reductive amination, each step will have its own activation energy. The rate-determining step (RDS) is the one with the highest activation energy barrier. Theoretical studies on similar reductive amination reactions often indicate that either the initial formation of the carbinolamine or the subsequent dehydration to the imine can be the RDS, depending on the specific reactants and reaction conditions. nih.gov

    Table 3.4.2.1: Hypothetical Activation Energies for Key Steps in the Synthesis of this compound (Illustrative Data)

    Reaction StepTransition StateCalculated Activation Energy (kJ/mol) - UncatalyzedCalculated Activation Energy (kJ/mol) - Acid Catalyzed
    Nucleophilic attack of NH₃ on aldehydeFormation of carbinolamine80 - 10060 - 80
    Dehydration of carbinolamineFormation of imine100 - 12070 - 90
    Hydride transfer to imineFormation of amine50 - 7050 - 70

    Note: The data in this table is illustrative and based on general values for similar reductive amination reactions found in computational chemistry literature. Specific values for the target compound would require dedicated DFT calculations.

    Detailed Research Findings from Analogous Systems

    Studies on the synthesis of various pyridine derivatives provide insights into the expected activation energies. For instance, DFT studies on the synthesis of pyridine from pyrylium (B1242799) salts have shown that the reaction is exothermic and exergonic, suggesting it can proceed at room temperature. unjani.ac.idunjani.ac.id While the specific reaction is different, it highlights the utility of DFT in predicting thermodynamic feasibility.

    Furthermore, computational investigations into the mechanism of reductive amination using silane-based reducing agents have elucidated the role of catalysts and additives in lowering the activation barriers. nih.gov These studies reveal that Lewis base activation of the hydrosilane is a key factor in facilitating the hydride transfer to the iminium ion. nih.gov Such findings are crucial for optimizing the synthesis of compounds like this compound by identifying catalytic systems that can lower the activation energy and improve reaction rates.

    In the absence of direct experimental data, computational modeling provides the most viable path to understanding the kinetics of this compound synthesis. The activation energies calculated through these methods, while theoretical, offer valuable predictions regarding the reaction's feasibility, the identification of the rate-determining step, and the potential for catalytic optimization.

    Synthetic Applications of 2 Oxan 4 Yloxy Pyridin 3 Yl Methanamine As a Chemical Intermediate

    Utilization in the Construction of Complex Heterocyclic Systems

    The primary amine and the pyridine (B92270) nitrogen of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine are key functional groups that can participate in a variety of cyclization reactions to form fused or spirocyclic heterocyclic systems. The aminomethyl group can act as a nucleophile in reactions with bifunctional electrophiles to construct new rings.

    For instance, condensation of the primary amine with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of substituted pyrimidines or pyridinones, respectively. Furthermore, Pictet-Spengler or Bischler-Napieralski type reactions, classic methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, could be adapted. While the pyridine ring itself is electron-deficient and thus less reactive in traditional electrophilic aromatic substitution, its nitrogen atom can be quaternized to modulate its reactivity or participate in cycloaddition reactions.

    The following table illustrates potential heterocyclic systems that could be synthesized from this compound.

    ReagentReaction TypeResulting Heterocyclic System
    1,3-DiketoneCondensationDihydropyrimidine-fused pyridine
    α,β-Unsaturated KetoneMichael Addition/CyclizationTetrahydropyridine-fused pyridine
    Phthalic AnhydrideAmidation/CyclizationPhthalimide (B116566) derivative
    IsothiocyanateAddition/CyclizationThiourea leading to thiazole (B1198619) derivatives

    These examples highlight the potential of this compound as a scaffold for generating diverse heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

    Role as a Chiral Auxiliary or Ligand Precursor (if applicable)

    While this compound is achiral, it can serve as a precursor for the synthesis of chiral ligands or auxiliaries. The primary amine can be readily derivatized with chiral moieties to introduce stereocenters. For example, reaction with a chiral carboxylic acid would yield a chiral amide.

    The presence of both a "hard" nitrogen donor (amine) and a "soft" donor (pyridine nitrogen), along with the ether oxygen, makes this molecule an interesting scaffold for the development of tridentate ligands for transition metal catalysis. Coordination of these ligands to a metal center can create a chiral environment, enabling asymmetric transformations. The oxane ring, with its defined chair conformation, could also influence the steric environment around a catalytic center.

    The development of chiral ligands from this precursor could follow these general steps:

    Introduction of Chirality : Acylation of the primary amine with a chiral acylating agent (e.g., Mosher's acid chloride) or reductive amination with a chiral aldehyde or ketone.

    Complexation : Reaction of the chiral ligand with a suitable metal precursor (e.g., a palladium or rhodium salt).

    Application in Asymmetric Catalysis : Use of the resulting metal complex in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

    Development of New Synthetic Methodologies Leveraging its Reactivity

    The unique combination of functional groups in this compound could be exploited in the development of novel synthetic methodologies. For example, intramolecular reactions could be designed to forge new bonds. Directed metallation of the pyridine ring at the C4 position, facilitated by the aminomethyl group, could allow for regioselective functionalization.

    Furthermore, the primary amine can be transformed into other functional groups, such as isocyanates, isothiocyanates, or azides, which are precursors for a wide array of chemical transformations, including cycloadditions and multicomponent reactions. The development of a novel Ugi or Passerini reaction utilizing this amine component could lead to the rapid generation of complex and diverse molecular scaffolds.

    The following table outlines potential transformations and their applications:

    Starting Functional GroupTransformationResulting Functional GroupPotential Application
    Primary AmineDiazotizationDiazonium SaltSandmeyer-type reactions
    Primary AminePhosgenationIsocyanateUrethane/Urea synthesis
    Pyridine NitrogenOxidationN-oxideModulating electronic properties

    Strategic Use in Fragment-Based Synthesis and Chemical Libraries

    The primary amine serves as a convenient handle for linking this fragment to other small molecules or for growing the fragment into a more potent lead compound. A library of compounds can be readily synthesized by acylating, alkylating, or sulfonating the amine with a diverse set of reagents. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships.

    A representative fragment library derived from this intermediate could include:

    R-Group SourceLinkageResulting Compound Class
    Carboxylic AcidsAmideAmides
    Aldehydes/KetonesAmine (via reductive amination)Secondary/Tertiary Amines
    Sulfonyl ChloridesSulfonamideSulfonamides
    IsocyanatesUreaUreas

    The systematic synthesis of such libraries provides a powerful tool for identifying novel bioactive molecules in drug discovery and chemical biology research.

    Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

    High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine. Unlike standard mass spectrometry, HRMS provides the measurement of mass-to-charge ratios with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments.

    For this compound, with a molecular formula of C₁₁H₁₆N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, providing strong evidence for the compound's elemental composition and confirming its molecular formula.

    Furthermore, fragmentation analysis, often performed using techniques such as tandem mass spectrometry (MS/MS), provides invaluable structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways could be predicted, involving the cleavage of the ether linkage, the loss of the aminomethyl group, or the fragmentation of the oxane ring. The accurate mass measurement of these fragments by HRMS would allow for the confident assignment of their elemental compositions, enabling a detailed reconstruction of the molecule's structure.

    Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

    Ion SpeciesMolecular FormulaTheoretical m/z
    [M+H]⁺C₁₁H₁₇N₂O₂⁺209.1285
    [M+Na]⁺C₁₁H₁₆N₂NaO₂⁺231.1104

    Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity.

    ¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling). This would allow for the identification of protons on the pyridine (B92270) ring, the oxane ring, and the methanamine group.

    ¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

    2D NMR: Advanced 2D NMR techniques are crucial for establishing the precise connectivity of atoms.

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the pyridine and oxane rings.

    HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

    HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. This is particularly important for connecting the oxane ring to the pyridine ring via the ether linkage and for confirming the position of the methanamine group.

    Solid-State NMR (ssNMR) could be employed if the compound is in a crystalline or amorphous solid state. ssNMR provides information about the molecular structure and dynamics in the solid phase, which can be different from the solution state.

    Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

    ProtonPredicted Chemical Shift (ppm)Multiplicity
    Pyridine-H7.0 - 8.5m
    Oxane-CH-O4.5 - 5.0m
    CH₂-NH₂3.5 - 4.0s
    Oxane-CH₂1.5 - 2.5m
    NH₂1.0 - 3.0br s

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

    FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹).

    Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful in confirming the presence of the pyridine ring.

    Table 3: Expected FT-IR Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Primary AmineN-H Stretch3300 - 3500
    Aromatic/AliphaticC-H Stretch2850 - 3100
    Pyridine RingC=N, C=C Stretch1400 - 1600
    EtherC-O-C Stretch1050 - 1150

    X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline form is available)

    Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can determine bond lengths, bond angles, and the precise spatial arrangement of all atoms in the crystal lattice.

    Crucially, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules. While this compound itself is not chiral, this technique would be invaluable for any chiral derivatives or if co-crystallized with a chiral auxiliary. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state properties of the compound.

    Chromatographic Techniques for Purity and Impurity Profiling (e.g., Chiral HPLC, GC-MS)

    Chromatographic methods are fundamental for assessing the purity of this compound and for identifying and quantifying any impurities.

    High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for purity assessment. A high-purity sample would show a single major peak, while the presence of impurities would be indicated by additional peaks. By using reference standards, the method can be validated for linearity, accuracy, and precision.

    Chiral HPLC: If the synthesis could potentially lead to chiral impurities or if the molecule were to be derivatized into a chiral form, chiral HPLC would be necessary to separate and quantify the enantiomers.

    Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the eluted compounds based on their mass spectra. This would be particularly useful for identifying any residual solvents or volatile byproducts from the synthesis.

    Table 4: Chromatographic Methods for Purity Analysis

    TechniquePurposeKey Parameters
    HPLCPurity AssessmentColumn Type, Mobile Phase, Flow Rate, Detection Wavelength
    Chiral HPLCEnantiomeric PurityChiral Stationary Phase, Mobile Phase
    GC-MSImpurity ProfilingColumn Type, Temperature Program, Ionization Method

    Future Research Directions and Unexplored Avenues

    Development of More Sustainable and Greener Synthetic Routes

    The imperative for environmentally benign chemical processes necessitates the development of sustainable synthetic methodologies for valuable compounds like [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine.

    Solvent-Free or Aqueous Media Syntheses

    Traditional organic syntheses often rely on volatile and hazardous organic solvents. Future research should prioritize the development of solvent-free or aqueous-based synthetic routes to this compound and its derivatives. Wells-Dawson heteropolyacids have been demonstrated as effective catalysts for the solvent-free synthesis of functionalized pyridines. conicet.gov.ar Similarly, multicomponent reactions (MCRs) in water, catalyzed by agents like SnCl2·2H2O, offer a green alternative for the synthesis of polysubstituted pyridines. researchgate.netresearchgate.net The Guareschi–Thorpe reaction in an aqueous medium using ammonium (B1175870) carbonate is another promising eco-friendly approach for synthesizing hydroxy-cyanopyridines, which could be precursors to the target molecule. rsc.org Microwave-assisted synthesis in aqueous media has also proven effective for generating bridged azaheterocycles, a strategy that could be adapted for the synthesis of this compound. iosrjournals.org

    Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine (B92270) Derivatives

    FeatureConventional SynthesisGreen Synthesis (Aqueous/Solvent-Free)
    Solvent Often volatile organic compounds (VOCs)Water or no solvent
    Catalyst Often heavy metals, non-recyclableRecyclable catalysts (e.g., heteropolyacids), biocatalysts
    Energy Consumption Often requires high temperatures and long reaction timesCan be accelerated by microwave irradiation
    Byproducts Can generate significant wasteOften designed for high atom economy, minimizing waste
    Work-up Typically involves extraction with organic solventsSimpler work-up, often involving filtration of precipitated product

    Biocatalytic Approaches

    Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems could enable the regio- and stereoselective synthesis of functionalized pyridines under mild conditions. For instance, "ene"-reductases, activated by visible light, have been shown to catalyze coupling reactions of aromatic compounds, including electron-rich pyridine derivatives. acs.org Research into enzymes that can catalyze the specific etherification at the 2-position of the pyridine ring and the subsequent amination at the 3-position would be a significant advancement.

    Exploration of Novel Catalytic Systems for Pyridine Functionalization

    The direct and selective functionalization of the pyridine ring, particularly at positions other than C2, remains a challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. beilstein-journals.orgnih.gov

    Future research should focus on developing novel catalytic systems for the selective C-H functionalization of the pyridine core in this compound. Transition-metal catalysis, including palladium, rhodium, and iridium, has shown promise for the C-H functionalization of pyridines. beilstein-journals.orgnih.gov Exploring rare earth metal catalysts could also open new avenues for selective modifications. beilstein-journals.org

    Photochemical organocatalytic methods present another exciting frontier. These methods can generate pyridinyl radicals under mild conditions, enabling unique C-H functionalization patterns that are complementary to traditional Minisci-type reactions. acs.orgunibo.itnih.gov The development of catalysts that can selectively activate the C-H bonds at the 4, 5, or 6 positions of the pyridine ring in the target molecule would significantly expand its synthetic utility.

    Table 2: Examples of Catalytic Systems for Pyridine Functionalization

    Catalyst TypeReaction TypePosition(s) FunctionalizedReference
    Palladium/1,10-phenanthroline (B135089)C3-ArylationC3 nih.gov
    Ruthenium(II)SNAr AminationC2 thieme-connect.comacs.org
    Mono(phosphinoamido)-rare earth complexesC-H Alkylationortho beilstein-journals.org
    Dithiophosphoric acid (photocatalyst)Radical C-H FunctionalizationC4/C6 acs.orgunibo.it
    n-ButylsodiumUndirected MetalationC4 chemrxiv.org

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. acs.org Integrating the synthesis of this compound into a continuous flow process could significantly enhance its production efficiency. vcu.edu Microwave flow reactors have been successfully used for the one-step synthesis of pyridines and dihydropyridines. researchgate.netbeilstein-journals.org

    Furthermore, the development of synthetic routes amenable to automated library generation would accelerate the exploration of the chemical space around this scaffold. nih.govwhiterose.ac.ukresearchgate.net Stopped-flow synthesis, which combines the benefits of batch and flow chemistry, is particularly well-suited for the rapid optimization of reaction conditions and the creation of compound libraries for screening purposes. nih.gov

    Detailed Studies of Degradation Pathways and Stability

    A thorough understanding of the chemical stability and degradation pathways of this compound is crucial for its potential applications. Research should be directed towards identifying the metabolites and degradation products under various conditions (e.g., oxidative, hydrolytic, photolytic). Microbial degradation pathways of pyridine and its derivatives have been studied, revealing enzymatic ring cleavage as a key step. nih.gov For instance, the degradation of 2-hydroxypyridine can proceed via hydroxylation to 2,5-dihydroxypyridine, followed by ring opening. nih.govresearchgate.net Investigating the susceptibility of the ether linkage and the aminomethyl group to enzymatic or chemical degradation will be important.

    Application in Materials Science and Polymer Chemistry (purely chemical applications)

    Future research could explore the incorporation of this compound as a monomer in the synthesis of novel polymers. For example, pyridine-based poly(ether sulfones) have been investigated for their potential use in high-temperature proton exchange membrane fuel cells. acs.org The functional groups on the target molecule could also be modified to create functionalized graphene oxides for applications such as corrosion inhibition. rsc.org Furthermore, the development of functional pyrene-pyridine integrated materials has shown promise for use in organic light-emitting diodes (OLEDs). nih.gov

    Q & A

    Q. What are the common synthetic routes for [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine, and which reagents are typically employed?

    Synthesis often involves nucleophilic substitution of pyridine derivatives with oxan-4-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) to form the ether linkage. Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-oxane bonds) are employed. The methanamine group is typically introduced via reductive amination of a ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

    Q. What spectroscopic techniques are recommended for characterizing this compound?

    • ¹H/¹³C NMR : Key signals include δ ~3.5–4.5 ppm (oxane protons) and δ ~1.5–2.5 ppm (methanamine protons).
    • HRMS : Confirm molecular ion [M+H]⁺ (exact mass: ~208.16 Da).
    • IR : Identify N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
    • X-ray crystallography resolves stereochemistry if crystals are obtainable .

    Q. What stability and storage conditions are critical for this compound?

    The compound is sensitive to moisture and light . Store under inert gas (N₂/Ar) at -20°C in amber vials. Stability studies under accelerated conditions (40°C, 75% RH) reveal degradation via amine oxidation (e.g., formation of nitroxides) or ether cleavage. Antioxidants like BHT (butylated hydroxytoluene) can mitigate oxidation .

    Advanced Research Questions

    Q. How can regioselectivity and yield be optimized during oxan-4-yloxy group introduction?

    • Regioselectivity : Use directing groups (e.g., nitro or amino substituents) on the pyridine ring to guide ether formation. Transition metal catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enhance selectivity for the 2-position.
    • Yield optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and microwave-assisted synthesis reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally). Yields improve from ~40% to >75% in optimized protocols .

    Q. How should conflicting solubility data in polar solvents be resolved?

    Discrepancies may arise from polymorphism or impurities. Use HPLC purity analysis (>98%) and measure solubility via the shake-flask method (pH 7.4 PBS buffer, 25°C). If solubility is <1 mg/mL, consider salt formation (e.g., hydrochloride salt) or co-solvents (e.g., 10% DMSO in PBS) .

    Q. What strategies elucidate metabolic pathways in preclinical models?

    • LC-MS/MS : Profile metabolites in plasma/urine. Major Phase I metabolites include hydroxylated oxane rings or demethylated pyridine.
    • Isotopic labeling : Use ¹³C-labeled analogs to track biotransformation.
    • In vitro assays : Human liver microsomes identify CYP450 isoforms (e.g., CYP3A4-mediated oxidation) .

    Q. How can computational methods predict bioactivity and pharmacokinetics?

    • Molecular docking (AutoDock Vina): Predict binding affinity to targets like GPCRs or kinases.
    • QSAR models : Correlate substituent effects (e.g., oxane ring size) with IC₅₀ values.
    • ADMET prediction (SwissADME): Estimate logP (~1.8), BBB permeability (CNS MPO score ~3.5), and CYP inhibition .

    Q. What in vitro assays validate target engagement and toxicity?

    • Cell viability : CCK-8 assay in HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low cytotoxicity).
    • Receptor binding : Radioligand displacement assays (e.g., 5-HT₃ receptors, Kᵢ ~100 nM).
    • hERG inhibition : Patch-clamp assays to assess cardiac safety (IC₅₀ > 10 µM preferred) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.